2-Pyrazinolate

Description

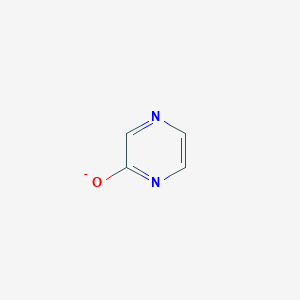

2-Pyrazinolate is a heterocyclic aromatic compound derived from pyrazine, featuring a six-membered ring with two nitrogen atoms at positions 1 and 2. Its structure enables versatile coordination chemistry, particularly in forming metal complexes with transition metals like Co(II), Cu(II), and Zn(II) . The deprotonated form (pyrazinolate anion) acts as a bidentate ligand, binding metals via nitrogen and oxygen atoms.

Propriétés

Formule moléculaire |

C4H3N2O- |

|---|---|

Poids moléculaire |

95.08g/mol |

Nom IUPAC |

pyrazin-2-olate |

InChI |

InChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7)/p-1 |

Clé InChI |

HUTNOYOBQPAKIA-UHFFFAOYSA-M |

SMILES |

C1=CN=C(C=N1)[O-] |

SMILES canonique |

C1=CN=C(C=N1)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-(Pyrazin-2-yliminomethyl)phenol

This Schiff base ligand shares structural motifs with 2-pyrazinolate, including a pyrazine ring and phenolic oxygen. Studies by Asiri (2007) demonstrate its ability to form stable complexes with transition metals, similar to this compound . Key differences include:

- Coordination Sites: The imine nitrogen and phenolic oxygen in 2-(pyrazin-2-yliminomethyl)phenol allow tridentate binding, whereas this compound typically acts as a bidentate ligand.

- Stability: Metal complexes of 2-(pyrazin-2-yliminomethyl)phenol exhibit higher thermal stability due to extended conjugation and π-stacking interactions .

Hydrazone Ligands (e.g., 2-Acetylpyridine and 2-Benzoylpyridine Hydrazones)

Hydrazones derived from pyridine carbonyl compounds (e.g., 2-acetylpyridine hydrazone) share functional similarities with this compound:

- Metal Binding: Both ligands coordinate via nitrogen and oxygen atoms, but hydrazones often exhibit variable denticity (mono- to tridentate) depending on substituents .

- Biological Activity: Hydrazone complexes show pronounced antibacterial and anticancer properties, a trait less documented for this compound derivatives .

Pyridine-Based Ligands

Pyridine derivatives (e.g., 2-benzoylpyridine) lack the second nitrogen atom in the ring, reducing their chelating versatility compared to this compound. However, they form stable complexes with Cu(II) and Zn(II), often used in catalytic oxidation reactions .

Data Table: Key Properties of this compound and Analogues

Research Findings and Limitations

- Metal Affinity: this compound’s affinity for Co(II) (log K ~8.5) is lower than that of hydrazones (log K ~10–12), likely due to reduced electron-donating capacity .

- Structural Flexibility: Unlike rigid pyridine-based ligands, this compound’s ring allows slight distortion, enhancing adaptability in metal-organic frameworks (MOFs) .

- Gaps in Data: Direct spectroscopic or crystallographic data for this compound complexes are sparse, necessitating extrapolation from analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.